
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives have been synthesized and shown to exhibit promising antibacterial, antifungal, and antitubercular activities. These compounds are generated through a process involving refluxing 3-acetyl-1-amino-quinolin-2-one and substituted benzoic acid, with their structures confirmed by various spectroscopy methods. The antimicrobial activity is assessed through the tube dilution method and the microplate Alamar blue assay, indicating their potential as therapeutic agents against infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Anticonvulsant Drug Development
The development of an efficient manufacturing route to the novel anticonvulsant, SB-406725A, showcases the pharmaceutical application of similar compounds. This synthesis begins with the dichlorination of isoquinoline, followed by a series of reactions leading to the desired product. Demonstrated on a pilot-plant scale, this process highlights the compound's significance in medical chemistry and drug development (Walker et al., 2010).
Fluorescent Properties and Chemical Sensing
The synthesis and study of fluorescent properties of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives reveal their potential as fluorescent whiteners and chemical sensors. These derivatives, prepared from reactions involving acenaphthene and various carboxylic acid amides, exhibit distinctive fluorescent properties that are applied to polyester fibers, demonstrating satisfactory results (Rangnekar & Shenoy, 1987).
Cobalt(II) Ions Detection in Living Cells
A highly selective fluorescent chemosensor based on 1,8-Naphthalimide, designed for detecting cobalt(II) ions in living cells, highlights the application in biochemical sensing. The chemosensor utilizes turn-on fluorescence enhancement for sensitive and selective detection of Co2+ ions, demonstrating its utility in biological and environmental monitoring (Liu et al., 2019).
Biochemical Basis for Alcohol Addiction
Research into the biochemical basis for alcohol addiction identifies tetrahydropapaveroline, a benzyltetrahydroisoquinoline alkaloid derivative of dopamine, as a potential factor. Alcohol's interaction with this compound suggests a complex biochemical pathway involved in addiction, providing insights into the mechanisms of alcohol dependence and potential therapeutic targets (VirginiaE. & MichaelJ., 1970).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-9-3-5-13-11-16(7-8-17(13)24)23-18(26)14-4-2-6-15(10-14)19(20,21)22/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVDMBVQSDYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
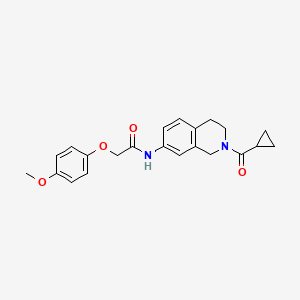
![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)
![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)

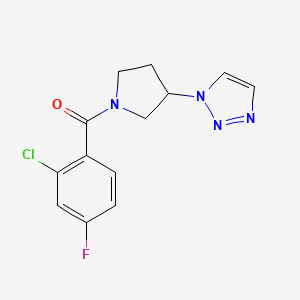
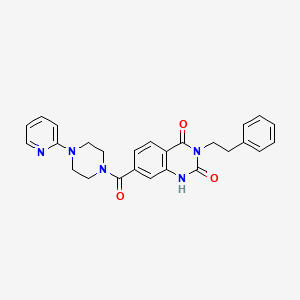
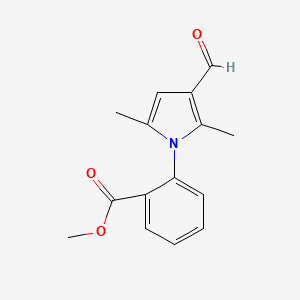
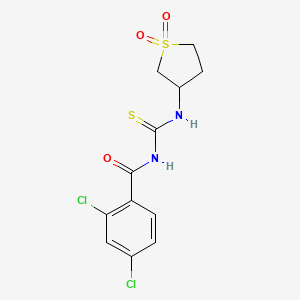
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2574446.png)
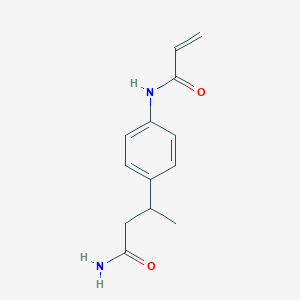
![2-Chloro-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]acetamide](/img/structure/B2574448.png)
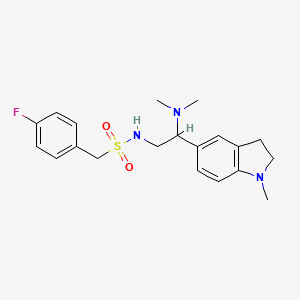
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate](/img/structure/B2574454.png)

